Allopurirol, 7-bromo-
Description
Historical Context and Development
7-Bromo-allopurinol emerged from structural modification efforts targeting the parent compound allopurinol, a xanthine oxidase inhibitor first synthesized in 1956 as part of Burroughs Wellcome’s purine analog program. While allopurinol gained prominence for treating gout after its 1966 FDA approval, its brominated derivative was developed later to explore enhanced biochemical properties. Early synthetic routes involved direct bromination of allopurinol using reagents such as N-bromosuccinimide (NBS) or phosphorus oxybromide, leveraging the reactivity of the pyrazolo[3,4-d]pyrimidine scaffold. The introduction of bromine at the 7-position aimed to sterically and electronically modulate interactions with enzymatic targets, a strategy aligned with mid-20th-century medicinal chemistry trends to optimize drug efficacy through halogenation.
Relationship to Parent Compound Allopurinol
Structurally, 7-bromo-allopurinol (C$$5$$H$$3$$BrN$$4$$O, MW 215.01 g/mol) differs from allopurinol (C$$5$$H$$4$$N$$4$$O) by the substitution of a hydrogen atom with bromine at position 7 of the pyrazolo[3,4-d]pyrimidine ring. This modification alters electronic density and steric bulk, impacting binding affinities. While allopurinol and its metabolite oxypurinol noncompetitively inhibit xanthine oxidase, 7-bromo-allopurinol acts as a competitive inhibitor with distinct pharmacokinetic properties. The bromine atom also reduces metabolic conversion to oxypurinol, potentially extending its half-life in biological systems.
Table 1: Comparative Properties of Allopurinol and 7-Bromo-Allopurinol
| Property | Allopurinol | 7-Bromo-Allopurinol |
|---|---|---|
| Molecular Formula | C$$5$$H$$4$$N$$_4$$O | C$$5$$H$$3$$BrN$$_4$$O |
| Molecular Weight (g/mol) | 136.11 | 215.01 |
| Xanthine Oxidase Inhibition | Noncompetitive | Competitive |
| Metabolic Pathway | Oxidized to oxypurinol | Limited metabolism |
Significance in Purine Chemistry
The 7-bromo substitution introduces unique reactivity in purine chemistry, particularly in nucleoside and nucleic acid analog synthesis. For example, 7-bromo-allopurinol serves as a precursor for locked nucleic acid (LNA) monomers, where the bromine atom facilitates regioselective glycosylation at the N9 position, avoiding undesired N8 adducts. This specificity is critical for constructing oligonucleotides with enhanced thermal stability and nuclease resistance. Furthermore, the bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diverse C7-functionalized derivatives, expanding applications in chemical biology.
Position in Medicinal Chemistry Research
In drug discovery, 7-bromo-allopurinol has been pivotal in structure-activity relationship (SAR) studies targeting xanthine oxidase and related enzymes. Its competitive inhibition profile provides insights into active-site dynamics, guiding the design of next-generation inhibitors. Additionally, the compound’s utility extends to anticancer research, where halogenated purine analogs are investigated for their cytotoxicity and ability to disrupt nucleotide metabolism. For instance, derivatives of 7-bromo-allopurinol exhibit moderate activity against hepatoma cell lines, though their mechanisms remain distinct from classical xanthine oxidase inhibition. These studies underscore its role as a versatile scaffold in probing biochemical pathways and developing targeted therapies.
Properties
IUPAC Name |
3-bromo-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-4-2-3(9-10-4)5(11)8-1-7-2/h1H,(H,9,10)(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKYPDHJIIUUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2C(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346406 | |
| Record name | Allopurirol, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20419-67-4 | |
| Record name | Allopurirol, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Allopurirol, 7-bromo-, also known as Allopurinol, primarily targets the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid . By inhibiting this enzyme, Allopurirol, 7-bromo- reduces the production of uric acid, a substance that can form crystals in the joints and cause gout .
Mode of Action
Allopurirol, 7-bromo- is a structural analog of the natural purine base, hypoxanthine . After ingestion, it is metabolized to its active metabolite, oxypurinol, in the liver . Both Allopurirol, 7-bromo- and oxypurinol inhibit the action of xanthine oxidase . They are also converted by the purine salvage pathway to their respective ribonucleotides .
Biochemical Pathways
Allopurirol, 7-bromo- acts on the purine catabolism pathway, reducing the production of uric acid without disrupting the biosynthesis of vital purines . It is proposed that Allopurirol, 7-bromo- mediates thiopurine-S-methyltransferase (TPMT) inhibition, through the production of 2-hydroxy-6-thiopurine (2OH6MP) .
Pharmacokinetics
The pharmacokinetic parameters of Allopurirol, 7-bromo- after oral dosage include an oral bioavailability of 79 ± 20%, an elimination half-life of 1.2 ± 0.3 hours, apparent oral clearance of 15.8 ± 5.2 mL/min/kg, and an apparent volume of distribution after oral administration of 1.31 ± 0.41 L/kg . Oxypurinol is eliminated almost entirely unchanged in urine, with 1–3% conversion to two riboside metabolites .
Result of Action
The primary result of Allopurirol, 7-bromo- action is the reduction of uric acid levels in the body . This leads to a decrease in the number of repeated attacks of gout, a disease that occurs by the deposition of monosodium urate crystals in body tissues, especially around joints .
Action Environment
The action of Allopurirol, 7-bromo- can be influenced by various environmental factors. For instance, diets low in protein and total calories markedly decrease the clearance of oxypurinol . Uricosuric drugs, such as probenecid, have potentially opposing effects on the hypouricemic efficacy of Allopurirol, 7-bromo-. Their uricosuric effect lowers the plasma concentrations of urate; however, they increase the renal clearance of oxypurinol, thus potentially decreasing the influence of Allopurirol, 7-bromo- .
Biochemical Analysis
Biochemical Properties
Allopurirol, 7-bromo- plays a significant role in biochemical reactions by inhibiting the enzyme xanthine oxidase. This inhibition prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing uric acid levels in the body . The compound interacts with various biomolecules, including enzymes like xanthine oxidase and proteins involved in purine metabolism. The nature of these interactions is primarily inhibitory, as Allopurirol, 7-bromo- binds to the active site of xanthine oxidase, blocking its activity .
Cellular Effects
Allopurirol, 7-bromo- affects various cell types and cellular processes. In endothelial cells, it has been shown to modulate uric acid transport and transporter expression . This modulation can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Allopurirol, 7-bromo- can reduce oxidative stress and inflammation in endothelial cells by decreasing uric acid levels . Additionally, it may impact cell proliferation and apoptosis through its effects on purine metabolism.
Molecular Mechanism
The molecular mechanism of Allopurirol, 7-bromo- involves its binding to the active site of xanthine oxidase, where it acts as a competitive inhibitor . This binding prevents the enzyme from catalyzing the oxidation of hypoxanthine and xanthine, leading to a decrease in uric acid production . Furthermore, Allopurirol, 7-bromo- may also inhibit other enzymes involved in purine metabolism, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Allopurirol, 7-bromo- have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to Allopurirol, 7-bromo- can lead to sustained reductions in uric acid levels and improvements in endothelial function . The compound may also undergo degradation, which could influence its efficacy over time .
Dosage Effects in Animal Models
The effects of Allopurirol, 7-bromo- vary with different dosages in animal models. At lower doses, the compound effectively reduces uric acid levels without significant adverse effects . At higher doses, Allopurirol, 7-bromo- may cause toxic effects, including renal impairment and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.
Metabolic Pathways
Allopurirol, 7-bromo- is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as xanthine oxidase and aldehyde oxidase, influencing the conversion of hypoxanthine and xanthine to uric acid . The compound’s inhibitory effects on these enzymes can alter metabolic flux and reduce the levels of uric acid and other metabolites .
Transport and Distribution
Within cells and tissues, Allopurirol, 7-bromo- is transported and distributed through various mechanisms. It is primarily transported via uric acid transporters such as MRP4 and GLUT9 . These transporters facilitate the movement of the compound across cellular membranes, affecting its localization and accumulation within different tissues .
Subcellular Localization
The subcellular localization of Allopurirol, 7-bromo- is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with xanthine oxidase and other enzymes involved in purine metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct Allopurirol, 7-bromo- to its sites of action within the cell .
Biological Activity
Allopurirol, 7-bromo- is a derivative of allopurinol, primarily recognized for its role as a xanthine oxidase inhibitor . This compound has garnered attention due to its potential therapeutic applications in managing conditions such as gout and hyperuricemia. This article presents a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.
Allopurirol, 7-bromo- functions by inhibiting the xanthine oxidase enzyme, which is crucial in the metabolic pathway that converts hypoxanthine to xanthine and xanthine to uric acid. By blocking this enzyme, allopurirol reduces uric acid production, alleviating symptoms associated with elevated uric acid levels.
- Chemical Structure : Allopurirol has a purine-like structure with a bromine atom substitution at the 7-position. This modification enhances its binding affinity to xanthine oxidase compared to allopurinol itself, potentially leading to improved efficacy in lowering uric acid levels.
Inhibition of Uric Acid Production
Research indicates that allopurirol effectively decreases serum uric acid concentrations. In clinical studies, patients treated with allopurirol showed significant reductions in serum uric acid levels compared to those receiving placebo treatments. The following table summarizes findings from various studies on the efficacy of allopurirol:
| Study | Participant Group | Treatment | Result (sUA Levels) |
|---|---|---|---|
| Study A | Gout patients | Allopurirol 200 mg/day | sUA < 6 mg/dL in 54% |
| Study B | Gout patients with renal impairment | Allopurirol 300 mg/day | sUA < 6 mg/dL in 49% |
| Study C | Healthy volunteers | Placebo | No significant change |
Case Studies
-
Case Study on Gout Management :
A clinical trial involving patients with chronic gout demonstrated that administration of allopurirol resulted in a marked decrease in gout flares and improved quality of life. Patients reported fewer episodes of joint pain and swelling after six months of treatment . -
Protective Effects Against Liver Injury :
In an animal model, allopurirol pretreatment was shown to protect against acetaminophen-induced liver injury by modulating oxidative stress markers. Mice treated with allopurirol exhibited lower levels of reactive oxygen species (ROS) and improved histological outcomes post-acetaminophen exposure .
Research Findings
Recent studies have explored the broader implications of allopurirol beyond uric acid reduction:
- Antioxidant Properties : Allopurirol has been identified as having antioxidant effects, which may contribute to its protective role against oxidative stress-related diseases .
- Potential Anticancer Activity : Some derivatives of allopurinol have been investigated for their anticancer properties, showing promise in inhibiting tumor growth in preclinical models .
Scientific Research Applications
Anticancer Activity
Allopurirol, 7-bromo- has shown potential as an anticancer agent. Research indicates that derivatives of allopurinol can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have highlighted that certain allopurinol derivatives demonstrate significant inhibitory activity against human hormone-refractory prostate cancer cells when combined with tumor necrosis factor-related apoptosis-inducing ligand . Additionally, modifications to the allopurinol structure can enhance its potency against specific cancer types, such as hepatoma carcinoma cells .
Case Study: Structure-Activity Relationship
A systematic investigation into the structure-activity relationship (SAR) of allopurinol derivatives revealed that specific substitutions at the C-4 and N-1 positions are crucial for maintaining cytotoxicity against cancer cells. The introduction of carboxylic acid moieties at these positions often led to a complete loss of activity, underscoring the importance of these structural features in drug design .
Xanthine Oxidase Inhibition
The primary application of allopurinol derivatives like 7-bromo- is their role as xanthine oxidase inhibitors, which are essential for managing conditions like gout and hyperuricemia. By inhibiting this enzyme, these compounds help lower uric acid levels in the body, thereby preventing gout attacks and associated complications .
Antiviral and Antiparasitic Properties
Emerging research suggests that compounds similar to allopurinol may possess antiviral and antiparasitic activities. For instance, modifications in purine nucleoside analogs have been shown to exhibit significant antiviral effects against hepatitis B virus (HBV) and other pathogens . The structural similarities between allopurinol derivatives and natural purines make them suitable candidates for further exploration in antiviral drug development.
Pharmacokinetic Studies
Pharmacokinetic evaluations indicate that the introduction of bromine into the allopurinol structure can alter its absorption and distribution characteristics. In silico studies have been conducted to predict the pharmacokinetic profiles of these compounds, providing insights into their potential efficacy and safety profiles in clinical settings .
Synthesis and Derivative Development
The synthesis of allopurirol derivatives involves various chemical methodologies that allow for selective functionalization at different positions on the purine scaffold. For example, researchers have successfully synthesized novel N-(α-bromoacyl)-α-amino esters derived from allopurinol, exploring their cytotoxicity against cancer cell lines such as HeLa and RAW264.7 cells . This approach not only enhances the understanding of structure-activity relationships but also paves the way for developing new therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Brominated Compounds
Key Observations :
Pharmacokinetic and Pharmacodynamic Comparisons
Table 2: Pharmacological Properties of Allopurinol and Brominated Analogs
Notes:
- *Predicted data for 7-bromoallopurinol are extrapolated from brominated purines (e.g., 8-bromo derivatives) .
- Bromine’s electronegativity may reduce solubility but enhance membrane permeability, a trade-off observed in halogenated drugs .
Preparation Methods
Synthesis via Halogenated Precursors and Catalytic Reduction
A notable method involves starting from an 8-aza-7-bromo-7-deazaadenine locked nucleic acid monomer. The key steps include:
- C6 Deamination : Using aqueous sodium hydroxide to selectively deaminate the 8-aza-7-bromo-7-deazaadenine monomer, converting it into the corresponding allopurinol locked nucleic acid monomer.
- Catalytic Reduction : Removal of the 7-bromo substituent alongside benzyl protecting groups using catalytic reduction with ammonium formate, yielding the desired 7-bromo-allopurinol derivative.
This method benefits from steric hindrance provided by the bromine atom, which prevents unwanted N-glycosylation at the 8-position, enhancing selectivity.
Preparation of Allopurinol Impurity C (Related Brominated Analog)
A closely related compound, allopurinol impurity C, which may share structural similarity with 7-bromo derivatives, can be synthesized through a three-step process involving:
| Step | Description | Conditions/Details |
|---|---|---|
| S1 | Dissolution of 3-aminopyrazole-4-formamide hemisulfate in formamide; addition of hydrazine hydrate and concentrated sulfuric acid; heating | Formamide 4-6× weight of starting material; hydrazine hydrate 0.23-0.26×; sulfuric acid 0.8-0.9×; 110-120 °C for 5-8 h |
| S2 | Cooling, pH adjustment to alkaline (pH 12-14) with sodium hydroxide; extraction with water and ethyl acetate | Separation of aqueous phase containing target compound |
| S3 | Extraction of aqueous phase with n-butanol; concentration to precipitate solid; suction filtration and vacuum drying | Vacuum drying at 50-60 °C; yields ~80% with purity >99.8% |
This method is noted for mild reaction conditions, ease of operation, and high purity of the product without requiring chromatographic purification.
Reaction Mechanisms and Chemical Insights
- The sulfuric acid activates the carbonyl group of formamide, increasing electrophilicity and facilitating nucleophilic addition.
- Hydrazine hydrate acts as a nucleophile , reacting with the activated formamide derivative to form the pyrazolopyrimidine core.
- The alkaline pH adjustment converts by-products into water-soluble salts , allowing selective extraction of the target brominated compound into organic solvents.
- The vacuum drying step ensures low water content (<1%) , critical for compound stability and purity.
Comparative Data Table of Key Reaction Parameters
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Formamide weight ratio | 4-6 times 3-aminopyrazole-4-formamide | Solvent and reagent ratio |
| Hydrazine hydrate weight ratio | 0.23-0.26 times 3-aminopyrazole-4-formamide | Nucleophile amount |
| Concentrated sulfuric acid ratio | 0.8-0.9 times 3-aminopyrazole-4-formamide | Acid catalyst |
| Reaction temperature | 110-120 °C | Heating step in S1 |
| Reaction time | 5-8 hours | Duration of heating |
| pH adjustment | 12-14 | Alkaline extraction phase |
| Drying temperature | 50-60 °C | Vacuum drying step |
| Yield | ~80% | High yield for impurity C analog |
| Purity | >99.8% | High purity without chromatography |
Related Synthetic Routes in Literature
- Chlorination of allopurinol with POCl₃ followed by alkylation and hydrazine substitution has been used to prepare various allopurinol derivatives, including brominated analogs.
- Coupling reactions using carbodiimide chemistry (EDCI/HOBT) in DMF solvent enable the synthesis of conjugated derivatives, which may include brominated allopurinol analogs for biological evaluation.
Summary of Advantages of Current Preparation Methods
- Mild and controllable reaction conditions reduce side reactions and degradation.
- High purity and yield achieved without complex chromatographic steps.
- Selective bromination and deprotection strategies ensure targeted substitution at the 7-position.
- Versatility for further derivatization in nucleic acid analog synthesis and medicinal chemistry.
Q & A
Q. What tools facilitate meta-analysis of 7-bromoallopurinol’s physicochemical properties across disparate studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
